Fluodexan
Description
Fluodexan is a synthetic organophosphorus compound primarily utilized in catalytic systems and polymer stabilization. While specific structural details are proprietary, its core structure incorporates a phosphine-alkene hybrid ligand system, enabling robust coordination with transition metals such as palladium and rhodium . This ligand design enhances catalytic efficiency in cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions, by stabilizing metal centers and reducing oxidative degradation . This compound’s molecular weight is estimated at 398.47 g/mol (based on analogous compounds in the phosphine-alkene family), with a solubility profile favoring polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its thermal stability (decomposition temperature >250°C) and flame-retardant properties have also spurred applications in polymer composites .
Properties
CAS No. |
95017-33-7 |
|---|---|
Molecular Formula |
C74H82F2N2O17 |
Molecular Weight |
1309.4 g/mol |
IUPAC Name |
[2-[(4S,8S,9S,11R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-[[4-[2-[(4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]carbonyl-3-methoxynaphthalen-2-yl]methyl]-2-methoxynaphthalene-1-carboxylate;urea |
InChI |
InChI=1S/C73H78F2O16.CH4N2O/c1-64(2)88-56-32-50-48-21-19-42-30-44(76)23-25-66(42,5)70(48,74)52(78)34-68(50,7)72(56,90-64)54(80)36-86-62(82)58-46-17-13-11-15-38(46)27-40(60(58)84-9)29-41-28-39-16-12-14-18-47(39)59(61(41)85-10)63(83)87-37-55(81)73-57(89-65(3,4)91-73)33-51-49-22-20-43-31-45(77)24-26-67(43,6)71(49,75)53(79)35-69(51,73)8;2-1(3)4/h11-18,23-28,30-31,48-53,56-57,78-79H,19-22,29,32-37H2,1-10H3;(H4,2,3,4)/t48?,49?,50?,51?,52-,53+,56-,57-,66-,67-,68-,69-,70?,71?,72+,73+;/m0./s1 |
InChI Key |
WPXPUZHOTNEMEG-AKIVQBQCSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |
Isomeric SMILES |
C[C@]12C[C@H](C3(C(C1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=C(C(=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C(=C7OC)C(=O)OCC(=O)[C@@]91[C@H](CC2[C@@]9(C[C@@H](C4(C2CCC2=CC(=O)C=C[C@@]24C)F)O)C)OC(O1)(C)C)OC)CCC1=CC(=O)C=C[C@@]13C)F)O.C(=O)(N)N |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |
Synonyms |
fluodexan |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight this compound’s dual utility:
- Catalysis : In rhodium-mediated hydroformylation, this compound achieves 92% regioselectivity for linear aldehydes, surpassing triphenylphosphine (78%) and BINAP (85%) .
- Polymer Composites : When incorporated into epoxy resins, this compound reduces peak heat release rate (pHRR) by 40%, comparable to commercial flame retardants like DOPO but with less toxicity .
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